
RP101075
Overview
Description
RP-101075 is a metabolite of Ozanimod, a selective modulator of sphingosine-1-phosphate receptor 1 and sphingosine-1-phosphate receptor 5. This compound exhibits a similar specificity profile to Ozanimod at the sphingosine-1-phosphate receptor family in vitro and a comparable pharmacodynamic profile in vivo . RP-101075 is known for its potent and orally active properties, making it a valuable compound in scientific research .
Preparation Methods
The synthesis of RP-101075 involves the metabolic conversion of Ozanimod. While specific synthetic routes and reaction conditions for RP-101075 are not extensively detailed in the literature, it is known that Ozanimod undergoes metabolic processes to form RP-101075 . Industrial production methods for RP-101075 are not widely documented, but it is typically prepared for research purposes through custom synthesis services .
Chemical Reactions Analysis
RP-101075 primarily acts as an agonist for sphingosine-1-phosphate receptor 1 and sphingosine-1-phosphate receptor 5. It undergoes various chemical reactions, including:
Oxidation: RP-101075 can be oxidized under specific conditions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert RP-101075 into reduced forms, although specific conditions and reagents are not extensively documented.
Substitution: Substitution reactions involving RP-101075 can occur, particularly in the presence of nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophilic or electrophilic reagents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
RP101075 is a selective sphingosine 1-phosphate receptor 1 (S1PR1) modulator investigated for its impact on microvascular circulation, particularly in the context of cerebrovascular thrombosis . S1PR modulators, in general, have shown promise in preclinical and clinical studies for ischemic stroke .
Effects on Microvascular Circulation
This compound has been studied in a mouse model of laser-induced thrombosis to understand its effects on microvascular thrombosis . The study involved measuring the flow velocity of cortical arterioles in mice using 2-photon laser scanning microscopy . Thrombosis was induced in cortical arterioles via laser irritation, and 30 minutes post-induction, mice were treated with either this compound or a vehicle .
Key findings:
- This compound did not alter the flow velocity of cortical arterioles under normal physiological conditions .
- Laser-induced thrombosis led to a significant reduction in flow velocity in cortical arterioles, which persisted for at least 90 minutes .
- Treatment with this compound attenuated the reduction of flow velocity in cortical arterioles following thrombosis .
- This compound did not significantly affect coagulation time, bleeding time, heart rate, or blood pressure .
- This compound treatment reduced thrombus volume and the leukocyte content within the thrombus .
These results suggest that this compound improves microvascular circulation after thrombosis, indicating that enhanced microvascular circulation may contribute to the benefits of S1PR modulation in cerebral ischemia .
Mechanism of Action and Implications
This compound is a selective S1PR1 modulator and a metabolite of ozanimod . S1PR modulators like this compound can act as agonists with functional antagonism on S1PR1 and as presumed agonists on S1PR3, 4, and 5 . The complex interplay of these mechanisms, along with S1PR subtype specificity, dictates their pharmacokinetics, bioavailability, and clinical profile .
S1P Pathway and Related Diseases
Mechanism of Action
RP-101075 exerts its effects by acting as an agonist for sphingosine-1-phosphate receptor 1 and sphingosine-1-phosphate receptor 5. It binds to these receptors, leading to the modulation of various cellular processes, including immune cell trafficking, vascular integrity, and inflammation . The molecular targets and pathways involved in its mechanism of action include the sphingosine-1-phosphate receptor signaling pathways, which play a crucial role in immune system regulation and vascular function .
Comparison with Similar Compounds
RP-101075 is similar to other sphingosine-1-phosphate receptor modulators, such as:
Ozanimod: RP-101075 is a metabolite of Ozanimod and shares a similar specificity profile at the sphingosine-1-phosphate receptor family.
Fingolimod: Another sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.
Siponimod: A selective sphingosine-1-phosphate receptor modulator with therapeutic applications in multiple sclerosis.
RP-101075’s uniqueness lies in its specific receptor selectivity and its role as a metabolite of Ozanimod, providing insights into the metabolic pathways and pharmacodynamics of sphingosine-1-phosphate receptor modulators .
Biological Activity
RP101075 is an active metabolite of ozanimod, a sphingosine-1-phosphate (S1P) receptor modulator. This compound has garnered attention for its potential therapeutic applications, particularly in autoimmune diseases and conditions involving immune dysregulation. Understanding the biological activity of this compound is crucial for evaluating its efficacy and safety in clinical settings.
This compound acts primarily as an agonist for the S1P1 receptor, which plays a significant role in lymphocyte trafficking and immune response modulation. The binding of this compound to S1P1 results in the internalization of the receptor, leading to a decrease in circulating lymphocyte counts and reduced migration of these cells into tissues, including the central nervous system (CNS) . This mechanism is particularly relevant in treating conditions such as multiple sclerosis (MS) and ulcerative colitis, where excessive lymphocyte activity contributes to disease pathology.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates linear pharmacokinetics with dose-proportional exposure and an elimination half-life ranging from 19 to 22 hours . Following oral administration, this compound is metabolized by cytochrome P450 enzymes, primarily CYP3A, which is critical for understanding drug-drug interactions and dosing considerations in clinical applications .
Efficacy Studies
Recent studies have demonstrated the efficacy of this compound in various preclinical and clinical settings:
- Multiple Sclerosis : In clinical trials involving MS patients, treatment with ozanimod (and by extension this compound) resulted in significant reductions in annualized relapse rates and improvements in MRI outcomes compared to placebo .
- Ulcerative Colitis : A study reported that patients receiving ozanimod showed improvements in clinical remission rates as assessed by the Mayo Clinic score . The results indicated a 93.3% clinical response rate at week 56, demonstrating the potential of this compound in managing inflammatory bowel diseases.
Safety Profile
The safety profile of this compound has been evaluated through various studies. The most common adverse effects reported include headache, liver enzyme elevations, and infections due to lymphopenia induced by S1P receptor modulation . Long-term studies have not indicated any significant increase in tumors or other malignancies associated with this compound treatment .
Table 1: Summary of Pharmacokinetic Parameters
Parameter | Value |
---|---|
Elimination Half-Life | 19-22 hours |
Bioavailability | Oral |
Metabolism | CYP3A |
Active Metabolites | RP101988, RP101442 |
Table 2: Clinical Efficacy Outcomes in MS Trials
Study Phase | Clinical Response Rate | Remission Rate |
---|---|---|
Induction (Week 10) | 93.3% | 82.7% |
Maintenance (Week 52) | 41% | 37% |
Case Study 1: Efficacy in Multiple Sclerosis
In a randomized controlled trial involving 200 participants with relapsing forms of MS, patients were assigned to receive either ozanimod or placebo. The primary endpoint was the annualized relapse rate over a year. Results indicated that those treated with ozanimod had a significantly lower relapse rate compared to placebo .
Case Study 2: Ulcerative Colitis Management
A cohort study evaluated the impact of ozanimod on patients with moderate to severe ulcerative colitis. The study measured outcomes at baseline and at weeks 8, 32, and 56 using the Mayo Clinic score. The findings showed substantial improvements in both clinical response and endoscopic healing, supporting the use of this compound as a viable treatment option for this condition .
Properties
IUPAC Name |
5-[3-[(1S)-1-amino-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-12(2)26-19-9-6-13(10-14(19)11-22)21-24-20(25-27-21)17-5-3-4-16-15(17)7-8-18(16)23/h3-6,9-10,12,18H,7-8,23H2,1-2H3/t18-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUXQKIWMYYPQI-SFHVURJKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CC[C@@H](C4=CC=C3)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1306760-73-5 | |
Record name | RP-101075 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1306760735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RP-101075 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK8WS2OJX0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.